1-(4-Chlorobenzoyl)-3-methylpiperazine
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Overview
Description
1-(4-Chlorobenzoyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with a methyl group
Mechanism of Action
Target of Action
A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, is known to targetProstaglandin G/H synthase 1 . Another compound, p-Chlorobenzoic acid, targets 4-chlorobenzoyl CoA ligase . These targets play crucial roles in various biological processes, including inflammation and metabolism.
Mode of Action
For instance, 4-chlorobenzoyl CoA ligase is involved in the degradation of 4-chlorobenzoate .
Biochemical Pathways
A related compound, 4-chlorobenzoyl chloride, is involved in the synthesis of 4-chlorobenzoyl coa . This suggests that 1-(4-Chlorobenzoyl)-3-methylpiperazine might also affect similar biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-(4-Chlorobenzoyl)-3-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-lactamase, a protein implicated in antibiotic drug-resistant mechanisms . The nature of these interactions often involves hydrophobicity and the possibility of hydrogen bonding, which enhances its affinity for the target proteins .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . This modulation can lead to changes in the expression of genes involved in metabolic pathways, thereby impacting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause gastrointestinal and cardiovascular issues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within tissues can impact its therapeutic effects and potential toxicity.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and subsequent cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Hydrolysis: Hydrolysis typically results in the formation of 4-chlorobenzoic acid and 3-methylpiperazine.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring.
1-(4-Bromobenzoyl)-3-methylpiperazine: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methylbenzoyl)-3-methylpiperazine: Contains a methyl group instead of chlorine on the benzoyl ring.
Uniqueness
1-(4-Chlorobenzoyl)-3-methylpiperazine is unique due to the specific combination of the 4-chlorobenzoyl group and the methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVBCUPJKFNTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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